molecular formula C7H14O3 B1587270 Methyl 6-hydroxyhexanoate CAS No. 4547-43-7

Methyl 6-hydroxyhexanoate

Cat. No. B1587270
Key on ui cas rn: 4547-43-7
M. Wt: 146.18 g/mol
InChI Key: YDJZXHZRXDLCEH-UHFFFAOYSA-N
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Patent
US09115075B2

Procedure details

Nylon 6 (0.1 g), glycolic acid as a carboxylic acid (0.380 g) and methanol (3.0 g) were added to a 10 mL volume reactor equipped with a tube (outer diameter: ⅜ inches, inner diameter: 7.53 mm, length: 23 cm), nitrogen substitution was conducted at room temperature, and the reactor was sealed. The reactor was put into an electric furnace heated to 250° C. (pressure: 9.1 MPa), and the change over time was measured. In the measurement, the obtained reaction mixture and 1-hexanol as an internal standard substance were weighed and used as analysis samples for a gas chromatography analysis. An integral value was calculated by a gas chromatography analysis, and a table of a standard curve was prepared and the yield of methyl 6-hydroxycaproate was obtained therefrom. The result is shown in Table 6.
[Compound]
Name
Nylon 6
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2]O.[CH2:6]([OH:12])[CH2:7][CH2:8][CH2:9]CC.[CH3:13]O>>[OH:12][CH2:6][CH2:7][CH2:8][CH2:9][CH2:2][C:1]([O:5][CH3:13])=[O:4]

Inputs

Step One
Name
Nylon 6
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)O
Name
carboxylic acid
Quantity
0.38 g
Type
reactant
Smiles
Name
Quantity
3 g
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a tube (outer diameter: ⅜ inches, inner diameter: 7.53 mm, length: 23 cm), nitrogen substitution
CUSTOM
Type
CUSTOM
Details
was conducted at room temperature
CUSTOM
Type
CUSTOM
Details
the reactor was sealed
CUSTOM
Type
CUSTOM
Details
a table of a standard curve was prepared

Outcomes

Product
Name
Type
product
Smiles
OCCCCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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